CCN1 is primarily secreted by fibroblasts, endothelial cells, and adipose-derived stem cells. Its expression can be induced by various growth factors such as vascular endothelial growth factor, fibroblast growth factor, and transforming growth factor-beta . The gene encoding CCN1 is located on human chromosome 8 and consists of multiple exons that encode a protein of 381 amino acids featuring four distinct structural modules .
CCN1 belongs to the CCN family of proteins, which are characterized by their modular structure and involvement in cell signaling and extracellular matrix interactions. This family includes other members like CCN2 (connective tissue growth factor) and CCN3 (nephroblastoma overexpressed gene) and is classified based on their conserved cysteine-rich domains .
The synthesis of CCN1 can occur through various methods involving recombinant DNA technology. Typically, the gene encoding CCN1 is cloned into an expression vector that facilitates its production in host cells such as bacteria or mammalian cells. The following steps outline a common approach:
Quantitative reverse transcription PCR (RT-PCR) is often used to assess the expression levels of CCN1 in cultured cells or tissues . Enzyme-linked immunosorbent assay (ELISA) can quantify the protein concentration in culture supernatants or tissue extracts .
CCN1 has a modular structure composed of four distinct domains:
The protein's molecular weight is approximately 42 kDa, and it contains multiple cysteine residues that form disulfide bonds crucial for its structural integrity. The presence of these conserved cysteines indicates its evolutionary importance among matricellular proteins .
CCN1 participates in several biochemical reactions:
Experimental assays such as adhesion assays and cytokine profiling are employed to study these reactions. For instance, macrophage adhesion assays reveal how CCN1 influences immune cell behavior during inflammation .
CCN1 exerts its biological effects through several mechanisms:
Studies have shown that CCN1 can upregulate genes involved in inflammation and tissue remodeling within hours after injury or inflammatory stimulus .
Relevant analyses often include circular dichroism spectroscopy to assess secondary structure content and stability under various conditions.
CCN1 has numerous applications in biomedical research:
The CCN1 gene (officially designated cellular communication network factor 1) resides on chromosome 1p22.3 in humans, spanning a genomic region of approximately 3.2 kb with 5 exons and 4 introns [1] [9]. Each exon corresponds to a distinct functional domain in the mature protein, reflecting an evolutionary history of domain shuffling [2] [4]. The gene is constitutively expressed at low levels across diverse tissues but shows pronounced upregulation under specific physiological and pathological conditions. Key transcriptional regulators include:
Table 1: Transcriptional Regulators of CCN1
Regulator | Binding Site | Inducing Stimuli | Biological Context |
---|---|---|---|
HIF-1α | HRE | Hypoxia | Tumors, ischemic tissue |
AP-1 | TRE | TGF-β, FGF, TNF-α | Wound healing, fibrosis |
BAG3 | Undefined | Cellular stress | Breast cancer metastasis |
3′-UTR | RNA structures | N/A | mRNA stability control |
CCN1 is a secreted, heparin-binding matricellular protein of ~40 kDa, characterized by four conserved modular domains interconnected by flexible hinge regions [2] [3] [9]:
Proteolytic Processing: The hinge region between vWC and TSP-1 domains is highly susceptible to MMP cleavage (e.g., MMP-2). This releases C-terminal fragments (TSP-1 + CT; ~18 kDa) exhibiting enhanced bioactivity compared to full-length protein [3] [10].
Table 2: Functional Domains of CCN1
Domain | Residue Range | Key Structural Features | Primary Ligands/Interactions |
---|---|---|---|
IGFBP | 28–78 | 12 cysteines, N-glycosylation | IGFs, fibronectin, HSPGs |
vWC | 88–159 | 10 cysteines, hydrophobic core | BMP-4, TGF-β, integrin α6β1 |
TSP-1 | 181–232 | WSXW/CSVTCG motifs | CD36, αvβ3 integrin, latent TGF-β |
CT | 245–381 | Cysteine knot, dimerization | Heparin, VEGF, αMβ2 integrin |
Alternative splicing significantly diversifies CCN1 transcripts, generating isoforms with altered functional properties:
Predominant in normal breast/ovarian tissues but reduced in cancers due to hypoxia-induced splicing shifts [6] [8].
Hypoxia-Induced Splicing:
Oxygen deprivation promotes intron 3 excision, increasing translation of full-length CCN1. This switch enhances tumor angiogenesis and metastasis in breast/ovarian carcinomas [6] [8].
Domain-Specific Variants:
Table 3: CCN1 Isoforms and Biological Impact
Isoform/Variant | Structure | Expression Context | Functional Consequence |
---|---|---|---|
Full-length (canonical) | IGFBP-vWC-TSP1-CT | Ubiquitous, hypoxia-induced | Pro-angiogenic, adhesion |
Intron 3-retained | Truncated (IGFBP-vWC) | Normal breast/ovarian tissue | Loss-of-function, mRNA decay |
ΔTSP-1 | IGFBP-vWC-CT | Serum-stimulated fibroblasts | Impaired collagen remodeling |
C-terminal fragment | TSP1-CT | Tumors, wound fluid | Enhanced integrin signaling |
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